molecular formula C11H15Cl2O2PS2 B128851 Prothiofos CAS No. 34643-46-4

Prothiofos

Cat. No.: B128851
CAS No.: 34643-46-4
M. Wt: 345.2 g/mol
InChI Key: FITIWKDOCAUBQD-UHFFFAOYSA-N
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Description

Prothiofos is an organophosphate insecticide primarily used to control leaf-eating insects. It is known for its effectiveness against pests such as weevil borers, caterpillars, mealybugs, thrips, cutworms, flies, and mosquitoes. The compound is non-systemic and works through contact and stomach action, inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function in insects .

Preparation Methods

The synthesis of prothiofos typically involves the reaction of phosphorus oxychloride with appropriate alcohol and thiol precursors. The specific synthetic routes and reaction conditions are often proprietary, but the general process includes the following steps:

Chemical Reactions Analysis

Prothiofos undergoes several types of chemical reactions, including:

Scientific Research Applications

Prothiofos has been extensively studied for its applications in various fields:

    Chemistry: It is used as an analytical reference standard for the analysis of pesticide residues in fruits, vegetables, cereals, and other agricultural products.

    Biology: this compound is used in studies related to insect physiology and biochemistry, particularly in understanding the mechanisms of acetylcholinesterase inhibition.

    Medicine: Research on this compound includes its toxicological effects on humans and animals, contributing to the development of safety guidelines and antidotes for organophosphate poisoning.

    Industry: This compound is employed in the agricultural industry for pest control, enhancing crop yield and quality .

Mechanism of Action

Prothiofos exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter essential for nerve impulse transmission. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to continuous stimulation of the nerves, muscle paralysis, and eventually, the death of the insect. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .

Comparison with Similar Compounds

Prothiofos is similar to other organophosphate insecticides, such as profenofos, oxadiargyl, and gamma-cyhalothrin. it has unique properties that distinguish it from these compounds:

This compound stands out due to its specific effectiveness against a wide range of leaf-eating insects and its non-systemic mode of action, making it a valuable tool in integrated pest management.

Properties

IUPAC Name

(2,4-dichlorophenoxy)-ethoxy-propylsulfanyl-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2O2PS2/c1-3-7-18-16(17,14-4-2)15-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITIWKDOCAUBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSP(=S)(OCC)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2O2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042349
Record name Prothiofos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34643-46-4
Record name Prothiofos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34643-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prothiofos [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034643464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prothiofos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2,4-dichlorophenyl) O-ethyl S-propyl dithiophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.372
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PROTHIOFOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5232196GP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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